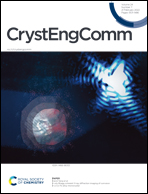Microcrystal electron diffraction (MicroED) structure determination of a mechanochemically synthesized co-crystal not affordable from solution crystallization†
CrystEngComm Pub Date: 2022-12-24 DOI: 10.1039/D2CE01522F
Abstract
Solid-state grinding can provide “mechano-distinctive” co-crystals that are not accessible from solutions. Herein, we demonstrate the structure determination of a powdered mechano-distinctive co-crystal of 2-aminopyrimidine and succinic acid in a 2 : 1 molar ratio using microcrystal electron diffraction.

Recommended Literature
- [1] A catalytically active vanadyl(catecholate)-decorated metal organic framework via post-synthesis modifications†
- [2] A closer look at the light-induced changes in the mechanical properties of azobenzene-containing polymers by statistical nanoindentation
- [3] A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†
- [4] 2-Azaanthracenes: a chronology of synthetic approaches and bright prospects for practical applications†
- [5] A beryllium-selective microcantilever sensor modified with benzo-9-crown-3 functionalized polymer brushes†
- [6] 3D interconnected hierarchical porous N-doped carbon constructed by flake-like nanostructure with Fe/Fe3C for efficient oxygen reduction reaction and supercapacitor†
- [7] A calixarene–amide–tetrathiafulvaleneassembly for the electrochemical detection of anions†
- [8] A centrifugal microfluidic pressure regulator scheme for continuous concentration control in droplet-based microreactors†
- [9] 5-Methyldeoxycytidine enhances the substrate activity of DNA polymerase†
- [10] A comparative study on the hydrogenation of ketones catalyzed by diphosphine–diamine transition metal complexes using DFT method†

Journal Name:CrystEngComm
research_products
-
CAS no.: 25412-66-2









